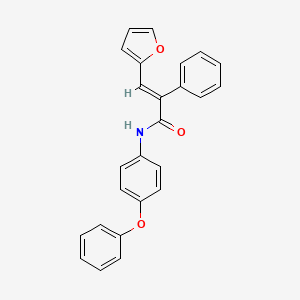
4-acetyl-3-hydroxy-1-methyl-5-(2-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-acetyl-3-hydroxy-1-methyl-5-(2-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one, also known as ACY-1215, is a small molecule inhibitor of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histones, leading to the repression of gene expression. ACY-1215 has been shown to selectively inhibit HDAC6, a class IIb HDAC that plays a role in protein degradation and trafficking.
Mecanismo De Acción
The selective inhibition of HDAC6 by 4-acetyl-3-hydroxy-1-methyl-5-(2-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one leads to the accumulation of acetylated proteins, which can affect various cellular processes. HDAC6 plays a role in the degradation of misfolded proteins and the trafficking of proteins to the lysosome for degradation. Inhibition of HDAC6 by this compound leads to the accumulation of misfolded proteins, which can induce apoptosis in cancer cells. In addition, the accumulation of acetylated proteins can affect the function of transcription factors and alter gene expression.
Biochemical and Physiological Effects
In addition to its effects on protein degradation and gene expression, this compound has been shown to have other biochemical and physiological effects. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, reduce neuroinflammation and improve cognitive function in animal models of Alzheimer's disease, and suppress the production of pro-inflammatory cytokines in animal models of multiple sclerosis. This compound has also been shown to enhance the anti-tumor activity of other chemotherapeutic agents, such as bortezomib.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-acetyl-3-hydroxy-1-methyl-5-(2-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one is its selectivity for HDAC6, which allows for more targeted effects on cellular processes. Another advantage is its potential for use in combination with other chemotherapeutic agents to enhance anti-tumor activity. However, one limitation of this compound is its low solubility, which can affect its bioavailability and efficacy in vivo.
Direcciones Futuras
For research on 4-acetyl-3-hydroxy-1-methyl-5-(2-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one include the development of more potent and selective HDAC6 inhibitors, the investigation of its potential therapeutic applications in other diseases, and the optimization of its pharmacokinetic properties. In addition, the role of HDAC6 in other cellular processes, such as autophagy and immune function, warrants further investigation.
Métodos De Síntesis
The synthesis of 4-acetyl-3-hydroxy-1-methyl-5-(2-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one involves the reaction of 2-nitrobenzaldehyde with methyl acetoacetate to form a nitrostyrene intermediate. The nitrostyrene intermediate is then reduced to form the corresponding amine, which is cyclized to form the pyrrolone ring. The resulting compound is then acetylated to form this compound. The overall yield of the synthesis is approximately 15%.
Aplicaciones Científicas De Investigación
4-acetyl-3-hydroxy-1-methyl-5-(2-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative diseases, and autoimmune diseases. In cancer, this compound has been shown to inhibit the growth of multiple myeloma cells and enhance the anti-tumor activity of other chemotherapeutic agents. In neurodegenerative diseases, this compound has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease. In autoimmune diseases, this compound has been shown to suppress the production of pro-inflammatory cytokines and reduce disease severity in animal models of multiple sclerosis.
Propiedades
IUPAC Name |
3-acetyl-4-hydroxy-1-methyl-2-(2-nitrophenyl)-2H-pyrrol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O5/c1-7(16)10-11(14(2)13(18)12(10)17)8-5-3-4-6-9(8)15(19)20/h3-6,11,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCEQIVOJULCPSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=O)N(C1C2=CC=CC=C2[N+](=O)[O-])C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>41.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26665908 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-chloro-N-({[3-hydroxy-4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-methylbenzamide](/img/structure/B5189273.png)
![N-({[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2-chlorobenzamide](/img/structure/B5189280.png)

![1-{2-[2-(4-ethoxyphenoxy)ethoxy]ethoxy}-2-methoxy-4-methylbenzene](/img/structure/B5189292.png)
![methyl 4-{[1-(4-fluorophenyl)-2-(4-methoxyphenyl)-5-oxo-1,5-dihydro-4H-imidazol-4-ylidene]methyl}benzoate](/img/structure/B5189303.png)
![4-[(3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5189313.png)


![(3-{[3-(3-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B5189347.png)
![(3R*,4R*)-1-{[5-(hydroxymethyl)-2-furyl]methyl}-4-[4-(2-pyridinyl)-1-piperazinyl]-3-piperidinol](/img/structure/B5189349.png)
![1-(3-{[5-(3,4,5-trimethoxyphenyl)-1,2,4-triazin-3-yl]amino}propyl)-2-pyrrolidinone](/img/structure/B5189355.png)
![2-({5-[3-(2,4-dichlorophenoxy)propyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(3-fluorophenyl)acetamide](/img/structure/B5189366.png)
![2-{2-[4-(3-bromo-4-methoxybenzyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B5189376.png)
![1-(4-methoxyphenyl)-4-[(4-nitrophenyl)carbonothioyl]piperazine](/img/structure/B5189377.png)
